N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide
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Overview
Description
N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its benzene ring fused with an imidazole ring, which is further substituted with diphenyl and carboxamide groups. Benzimidazole derivatives are known for their broad spectrum of biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide typically involves the condensation of o-phenylenediamine with diphenylcarboxamide under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and halogenated benzimidazole compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as tyrosine kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication. The compound’s ability to bind to these targets disrupts their normal function, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
N-phenylbenzimidazole: A derivative with a single phenyl group.
N,N-diphenylbenzimidazole: A closely related compound with similar biological activities.
Uniqueness: N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide stands out due to its unique substitution pattern, which enhances its binding affinity to specific molecular targets. This makes it a promising candidate for the development of new therapeutic agents with improved efficacy and selectivity .
Properties
IUPAC Name |
N,N-diphenylbenzimidazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20(22-15-21-18-13-7-8-14-19(18)22)23(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHBUYPYSHHFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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